molecular formula C12H20N3O8P B12644893 5-Isopropylcytidine 5'-monophosphate CAS No. 117309-82-7

5-Isopropylcytidine 5'-monophosphate

Cat. No.: B12644893
CAS No.: 117309-82-7
M. Wt: 365.28 g/mol
InChI Key: RAHCOJKTMOTPOZ-TURQNECASA-N
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Description

5-Isopropylcytidine 5’-monophosphate is a modified nucleoside monophosphate It consists of a cytidine nucleoside with an isopropyl group attached to the 5-position of the cytidine ring and a phosphate group attached to the 5’-position of the ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylcytidine 5’-monophosphate typically involves the phosphorylation of 5-Isopropylcytidine. One common method is the chemical phosphorylation using phosphoryl chloride (POCl3) in the presence of trialkyl phosphates as solvents . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’-position of the ribose sugar.

Industrial Production Methods

For industrial production, enzymatic synthesis is often preferred due to its higher specificity and efficiency. Enzymatic phosphorylation using nucleoside kinases, such as cytidine kinase, can be employed. These enzymes catalyze the transfer of a phosphate group from a donor molecule, such as adenosine triphosphate (ATP), to the 5’-hydroxyl group of 5-Isopropylcytidine . This method is advantageous as it operates under mild conditions and avoids the use of harsh chemicals.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylcytidine 5’-monophosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cytidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted cytidine analogs.

Scientific Research Applications

5-Isopropylcytidine 5’-monophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropylcytidine 5’-monophosphate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleotide metabolism, such as cytidine deaminase and nucleoside kinases . By inhibiting these enzymes, it can disrupt DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Cytidine 5’-monophosphate: A naturally occurring nucleotide used as a monomer in RNA.

    Deoxycytidine 5’-monophosphate: A nucleotide analog used in DNA synthesis.

    5-Methylcytidine 5’-monophosphate: A modified nucleotide with a methyl group at the 5-position of the cytidine ring.

Uniqueness

5-Isopropylcytidine 5’-monophosphate is unique due to the presence of the isopropyl group, which can enhance its stability and alter its biological activity compared to other cytidine analogs. This modification can improve its efficacy in therapeutic applications and provide new insights into nucleotide metabolism and function .

Properties

CAS No.

117309-82-7

Molecular Formula

C12H20N3O8P

Molecular Weight

365.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propan-2-ylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H20N3O8P/c1-5(2)6-3-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)4-22-24(19,20)21/h3,5,7-9,11,16-17H,4H2,1-2H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1

InChI Key

RAHCOJKTMOTPOZ-TURQNECASA-N

Isomeric SMILES

CC(C)C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

CC(C)C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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